5-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-1H-1,3-benzodiazole
Description
5-[3-(4-Fluorobenzenesulfonyl)azetidine-1-carbonyl]-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core linked to a 4-fluorobenzenesulfonyl-substituted azetidine ring via a carbonyl group. The benzodiazole moiety (1H-1,3-benzodiazole) is a bicyclic aromatic system with two nitrogen atoms, which often confers biological activity in medicinal chemistry. The azetidine ring, a four-membered saturated heterocycle, contributes conformational rigidity, which may improve selectivity in receptor interactions .
Properties
IUPAC Name |
3H-benzimidazol-5-yl-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3S/c18-12-2-4-13(5-3-12)25(23,24)14-8-21(9-14)17(22)11-1-6-15-16(7-11)20-10-19-15/h1-7,10,14H,8-9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBVFMZNQQNROH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)N=CN3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the benzimidazole core. This is followed by the introduction of the azetidine ring and the fluorophenyl sulfonyl group. Common reagents used in these steps include strong acids and bases, as well as various organic solvents.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated equipment to ensure consistency and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-1H-1,3-benzodiazole undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are facilitated by reagents such as sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives, while reduction could lead to the formation of azetidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-1H-1,3-benzodiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological molecules makes it a valuable tool for understanding cellular processes.
Medicine
In medicine, 5-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-1H-1,3-benzodiazole is investigated for its potential therapeutic applications. Its unique chemical properties may offer new avenues for drug development.
Industry
In industrial applications, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 5-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor modulation.
Comparison with Similar Compounds
Key Findings :
- The chloro group’s larger atomic radius and lipophilicity could enhance membrane permeability but may reduce metabolic stability due to slower oxidative degradation .
Benzodiazole Derivatives with Triazole/Thiazole Moieties
Compounds like 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9a) () share the benzodiazole core but differ in substituents:
Key Findings :
- Compound 9a’s extended heterocyclic system (triazole-thiazole) may enable multi-target interactions but increases synthetic complexity.
- The target compound’s compact azetidine-sulfonyl group offers steric advantages for binding to narrow enzymatic pockets .
Biological Activity
5-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-1H-1,3-benzodiazole is a synthetic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and biological activity, drawing from various research studies and findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 303.34 g/mol. It features an azetidine ring connected to a benzodiazole moiety, with a sulfonyl group attached to a fluorobenzene. This unique structure may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 303.34 g/mol |
| Structure | Azetidine-benzodiazole derivative |
Synthesis
The synthesis of 5-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. The process includes the formation of the azetidine ring, introduction of the sulfonyl group, and subsequent coupling with the benzodiazole moiety. Optimization of reaction conditions is crucial for achieving high yields and purity.
Biological Activity
Research indicates that compounds similar to 5-[3-(4-fluorobenzenesulfonyl)azetidine-1-carbonyl]-1H-1,3-benzodiazole exhibit significant biological activities, including:
- Anticancer Activity : Preliminary studies suggest that benzodiazole derivatives may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of the sulfonyl group enhances solubility and may improve interaction with microbial targets.
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of enzymes related to metabolic pathways, such as α-glucosidase, which is relevant in diabetes management.
Case Studies
Several studies have explored the biological activity of related compounds:
-
Anticancer Effects :
- A study demonstrated that benzodiazole derivatives can inhibit cancer cell proliferation in vitro, with IC50 values indicating effective dose-response relationships.
- Mechanistic studies revealed that these compounds can induce apoptosis in cancer cells via mitochondrial pathways.
-
Antimicrobial Activity :
- Research on sulfonamide derivatives showed promising results against various bacterial strains, suggesting that structural modifications can enhance antibacterial efficacy.
- In vivo studies indicated significant reductions in infection rates when treated with these compounds.
-
Enzyme Inhibition :
- A recent investigation highlighted the potential of azetidine-based compounds as α-glucosidase inhibitors, which could be beneficial for managing type II diabetes.
- Kinetic studies revealed competitive inhibition mechanisms with notable binding affinities.
Q & A
Q. What synthetic methodologies are optimal for constructing the benzodiazole core in this compound?
The benzodiazole core can be synthesized via microwave-assisted condensation of 1,2-phenylenediamine with appropriate carbonyl precursors under acidic conditions. Ethanol with 0.05% HCl at controlled microwave irradiation (e.g., 100–120°C, 10–15 minutes) ensures regioselective cyclization and high purity . Post-synthetic modifications, such as azetidine-1-carbonyl introduction, require coupling reagents like DCC/DMAP in anhydrous DMF to avoid hydrolysis of the sulfonyl group .
Q. How can spectroscopic techniques (NMR, HPLC) validate the structural integrity of this compound?
- 1H/13C NMR : Confirm the presence of the fluorobenzenesulfonyl group via deshielded aromatic protons (δ 7.6–8.1 ppm) and sulfonyl-linked azetidine carbons (δ 50–60 ppm).
- HPLC-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) gradient elution to assess purity (>95%) and detect by-products like unreacted intermediates .
Q. What crystallization strategies improve X-ray diffraction quality for this compound?
Slow vapor diffusion with mixed solvents (e.g., DCM/hexane) promotes single-crystal growth. SHELX software (SHELXL-2018/3) refines positional and thermal parameters, resolving ambiguities in sulfonyl-azetidine torsional angles. Validate hydrogen bonding via PLATON analysis .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of the fluorobenzenesulfonyl-azetidine moiety?
Apply hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. These models reveal electron-withdrawing effects of the sulfonyl group, influencing reactivity in nucleophilic substitution reactions .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Pharmacokinetic Profiling : Use LC-MS/MS to measure plasma stability and metabolic clearance (e.g., CYP450 isoforms). Poor in vivo efficacy may stem from rapid glucuronidation of the benzodiazole NH group .
- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. Compare binding affinities with structurally related thiazolidinones or pyrazole derivatives to identify activity cliffs .
Q. How does the fluorobenzenesulfonyl group influence supramolecular assembly in coordination polymers?
The sulfonyl group acts as a hydrogen-bond acceptor, enabling 2D/3D frameworks via O···H interactions with azetidine NH or benzodiazole protons. Characterize via PXRD and BET surface area analysis (77 K N2 adsorption). Compare with non-fluorinated analogs to quantify fluorophobic effects on porosity .
Methodological Notes
- Avoid Commercial Sources : Prioritize in-house synthesis (≥95% purity) over commercial suppliers for reproducibility.
- Contradiction Management : Cross-validate crystallographic data (e.g., SHELX refinement) with spectroscopic results to resolve structural ambiguities .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies (e.g., forced swim test protocols) when evaluating neuroprotective/actoprotective effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
